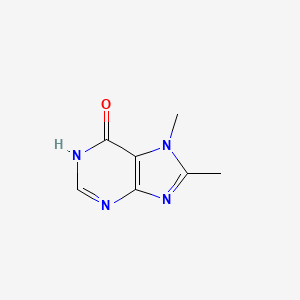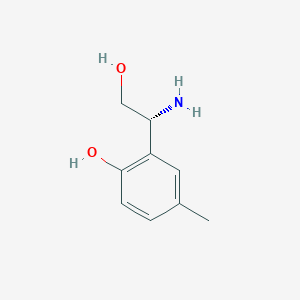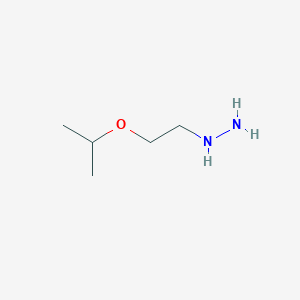
7,8-Dimethyl-1H-purin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- 7,8-Dimethyl-1H-purin-6(7H)-one: , also known as theophylline , belongs to the purine alkaloid family. Its chemical formula is
- Theophylline is naturally found in tea leaves (Camellia sinensis) and has been used for centuries as a stimulant and bronchodilator.
- Its pharmacological properties make it a valuable compound in medicine and research.
C7H8N4O
.Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Mechanism of Action
Adenosine Receptor Antagonism:
Molecular Targets and Pathways:
Comparison with Similar Compounds
Similar Compounds:
: Theophylline - PubChem : Theophylline: Mechanism of Action :
Properties
Molecular Formula |
C7H8N4O |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
7,8-dimethyl-1H-purin-6-one |
InChI |
InChI=1S/C7H8N4O/c1-4-10-6-5(11(4)2)7(12)9-3-8-6/h3H,1-2H3,(H,8,9,12) |
InChI Key |
FVRXFPCSOCLHAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1C)C(=O)NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(6-(4-(Piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline trihydrochloride](/img/structure/B12965493.png)




![5,6-Dichloro-2-fluoro-1H-benzo[d]imidazole](/img/structure/B12965522.png)


![2-(Chloromethyl)-4-ethoxybenzo[d]thiazole](/img/structure/B12965543.png)





